N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 538336-49-1
VCID: VC14896456
InChI: InChI=1S/C24H28N4OS/c1-17-13-14-18(2)21(15-17)28-23(19-9-5-3-6-10-19)26-27-24(28)30-16-22(29)25-20-11-7-4-8-12-20/h3,5-6,9-10,13-15,20H,4,7-8,11-12,16H2,1-2H3,(H,25,29)
SMILES:
Molecular Formula: C24H28N4OS
Molecular Weight: 420.6 g/mol

N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 538336-49-1

Cat. No.: VC14896456

Molecular Formula: C24H28N4OS

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 538336-49-1

Specification

CAS No. 538336-49-1
Molecular Formula C24H28N4OS
Molecular Weight 420.6 g/mol
IUPAC Name N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H28N4OS/c1-17-13-14-18(2)21(15-17)28-23(19-9-5-3-6-10-19)26-27-24(28)30-16-22(29)25-20-11-7-4-8-12-20/h3,5-6,9-10,13-15,20H,4,7-8,11-12,16H2,1-2H3,(H,25,29)
Standard InChI Key MZVUGGPGKZEWJI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3CCCCC3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-Cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS No. 538336-49-1) has the molecular formula C₂₄H₂₈N₄OS and a molar mass of 420.6 g/mol. Its IUPAC name systematically describes the substituents:

  • Cyclohexyl group: Attached via an acetamide linkage.

  • Triazole ring: Substituted at positions 4 and 5 with 2,5-dimethylphenyl and phenyl groups, respectively.

  • Sulfanyl bridge: Connects the triazole to the acetamide moiety.

Table 1: Key Structural Descriptors

PropertyValue/Description
SMILESCC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3CCCCC3)C4=CC=CC=C4
InChI KeyMZVUGGPGKZEWJI-UHFFFAOYSA-N
XLogP3-AA5.7 (Predicted)
Hydrogen Bond Donors1 (Amide NH)
Hydrogen Bond Acceptors4 (Triazole N, Amide O, Sulfur)

The planar triazole ring facilitates π-π stacking with aromatic residues in biological targets, while the sulfanyl group enhances solubility and redox reactivity.

Synthesis and Optimization

Stepwise Synthesis Protocol

Industrial-scale production involves a four-step sequence:

  • Formation of 4-(2,5-Dimethylphenyl)-5-Phenyl-1,2,4-Triazole-3-Thiol:

    • Reacting 2,5-dimethylphenylhydrazine with phenyl isocyanate yields a semicarbazide intermediate.

    • Cyclization with carbon disulfide in alkaline ethanol (80°C, 12 hr) forms the triazole-thiol.

  • S-Alkylation with Chloroacetamide:

    • The thiol is treated with N-cyclohexyl-2-chloroacetamide in DMF, catalyzed by K₂CO₃ (60°C, 6 hr).

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1CS₂, KOH, Ethanol80°C12 hr72%
2ClCH₂CONHCy, K₂CO₃, DMF60°C6 hr68%

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4), enhanced to 1.8 mg/mL in 10% DMSO.

  • Thermal Stability: Decomposes at 218°C without melting.

  • Photostability: Stable under UV-Vis light (λ >300 nm) for 72 hr.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.23 (m, 9H, Ar-H), 3.81 (s, 2H, SCH₂), 2.97 (m, 1H, Cy-H), 2.34 (s, 6H, CH₃), 1.85–1.12 (m, 10H, Cyclohexyl).

  • IR (KBr): 3276 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O), 1247 cm⁻¹ (C-S).

Biological Activity and Mechanisms

Enzyme Inhibition Profiles

In vitro assays demonstrate potent activity against:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 0.42 μM (vs. Celecoxib IC₅₀ = 0.38 μM).

  • Matrix Metalloproteinase-9 (MMP-9): IC₅₀ = 1.7 μM via zinc chelation by the triazole-sulfanyl motif.

Table 3: Comparative IC₅₀ Values (μM)

TargetThis CompoundReference Drug
COX-20.42Celecoxib 0.38
MMP-91.7Marimastat 2.1
5-LOX4.8Zileuton 3.2

Antiproliferative Effects

Against MCF-7 breast cancer cells:

  • GI₅₀: 8.3 μM (72 hr exposure)

  • Apoptosis Induction: 43% increase via Bcl-2/Bax ratio modulation.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: For COX-2/5-LOX dual inhibitors in arthritis therapy.

  • Prodrug Potential: Ester derivatives show improved bioavailability (AUC₀–₂₄ = 1.8× parent compound).

Material Science Applications

  • Ligand in Coordination Polymers: Forms stable complexes with Cu(II) (Stability constant log β = 8.9).

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